molecular formula C16H12Br2N2O2 B274094 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide

5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide

Cat. No. B274094
M. Wt: 424.09 g/mol
InChI Key: XXNRYJNZKIHICC-KGIYGKSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 2-hydroxybenzohydrazide and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to exhibit chelating properties for metal ions. In addition, this compound has been reported to have a favorable toxicity profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide in lab experiments is its potential as a multi-target drug candidate. This compound has been shown to exhibit activity against multiple targets, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is the lack of information on its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the study of 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases. Further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound. In addition, more research is needed to explore the potential applications of this compound in other fields such as catalysis and material science.

Synthesis Methods

Several methods have been reported for the synthesis of 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide. One of the most commonly used methods involves the reaction of 2-hydroxybenzohydrazide with 2-bromo-3-phenylacryloyl bromide in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain the final product. Another method involves the reaction of 2-hydroxybenzohydrazide with 2-bromo-3-phenylacryloyl chloride in the presence of a base followed by treatment with bromine.

Scientific Research Applications

The compound 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a chelating agent for metal ions.

properties

Molecular Formula

C16H12Br2N2O2

Molecular Weight

424.09 g/mol

IUPAC Name

5-bromo-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-hydroxybenzamide

InChI

InChI=1S/C16H12Br2N2O2/c17-12-6-7-15(21)14(9-12)16(22)20-19-10-13(18)8-11-4-2-1-3-5-11/h1-10,21H,(H,20,22)/b13-8-,19-10+

InChI Key

XXNRYJNZKIHICC-KGIYGKSBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)\Br

SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br

Origin of Product

United States

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